2-Bromo-3-(4-chlorophenyl)-1-propene

Vue d'ensemble

Description

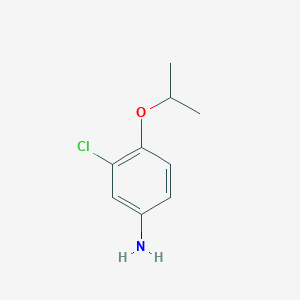

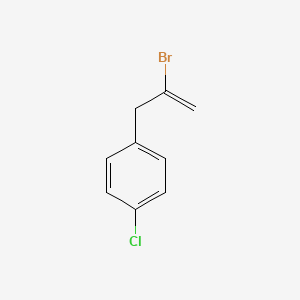

“2-Bromo-3-(4-chlorophenyl)-1-propene” is an organic compound that contains a bromine atom and a chlorine atom. It has a propene backbone with a bromine atom on the second carbon and a 4-chlorophenyl group on the third carbon .

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-(4-chlorophenyl)-1-propene” would consist of a three-carbon chain (propene) with a bromine atom attached to the second carbon and a 4-chlorophenyl group attached to the third carbon .Chemical Reactions Analysis

Again, while specific reactions involving “2-Bromo-3-(4-chlorophenyl)-1-propene” are not available, compounds with similar structures can undergo a variety of reactions. For example, the bromine atom could potentially be replaced by another group in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of halogens like bromine and chlorine can affect the compound’s reactivity, polarity, and boiling point .Applications De Recherche Scientifique

Suzuki Cross-Coupling Reaction

The compound can be used in the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Synthesis of Derivatives

A variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives can be synthesized from this compound . These derivatives can be used in various chemical reactions and have potential applications in different fields of chemistry .

Non-Linear Optical (NLO) Properties

The compound and its derivatives can be used to study non-linear optical (NLO) properties . NLO materials have applications in areas such as optical switching, optical computing, and data storage .

Frontier Molecular Orbital Analysis

The compound can be used in frontier molecular orbital analysis . This analysis provides information about the reactivity and electronic properties of the compound .

Molecular Electrostatic Potential Studies

Molecular electrostatic potential studies can be performed using this compound . These studies provide information about the electron density distribution in the molecule and can predict the sites of chemical reactivity .

Structural Analysis

The compound can be used for structural analysis . This includes the use of single-crystal X-ray diffraction and Hirshfeld surface analysis to understand the solid-state crystal structure of the compound .

Reactivity Insights

The compound can be used to gain reactivity insights . Conceptual Density Functional Theory (CDFT) can be applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .

Design and Development of New Materials

The compound can be used in the design and development of new materials . This includes materials involving 1,2,4-triazole systems .

Propriétés

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCUGTIAEMQJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434551 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(4-chlorophenyl)-1-propene | |

CAS RN |

93507-53-0 | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)

![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)

![3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid](/img/structure/B1336374.png)